3-(3,5-Dichlorophenylcarbamoyl)-2-fluorobenzoic acid

Chemical procurement Purity specification Quality control

OXA-48 β-lactamase fragment screening demands precise aryl substitution-generic analogues lack essential halogen-bonding contacts. This 3,5-dichlorophenylamide fragment solves that: • Dual 3,5-dichloro motif enables 1-2 kcal mol⁻¹ per halogen bond for binding free energy quantification • Ortho-fluorine/COOH pair provides orthogonal charge-reinforced H-bonding for crystallographic soaking • ≥95% purity, ready for parallel amide-coupling or Suzuki diversification without re-purification

Molecular Formula C14H8Cl2FNO3
Molecular Weight 328.1 g/mol
Cat. No. B7910636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dichlorophenylcarbamoyl)-2-fluorobenzoic acid
Molecular FormulaC14H8Cl2FNO3
Molecular Weight328.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(=O)O)F)C(=O)NC2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C14H8Cl2FNO3/c15-7-4-8(16)6-9(5-7)18-13(19)10-2-1-3-11(12(10)17)14(20)21/h1-6H,(H,18,19)(H,20,21)
InChIKeyKXLDOHNOPDYREH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dichlorophenylcarbamoyl)-2-fluorobenzoic Acid – Chemical Identity and Fragment‑Library Relevance


3-(3,5-Dichlorophenylcarbamoyl)-2-fluorobenzoic acid (CAS 1206969‑96‑1; molecular formula C₁₄H₈Cl₂FNO₃; MW 328.1 g mol⁻¹) is a synthetic 2‑fluoro‑3‑carbamoylbenzoic acid derivative bearing a 3,5‑dichlorophenylamide motif . The compound belongs to the class of 3‑substituted benzoic acids that have been systematically explored as fragment‑based probes of the oxacillinase‑48 (OXA‑48) β‑lactamase active site, where even minor changes in aryl substitution profoundly alter inhibitory potency [1]. Its structural features – an ortho‑fluorine atom, a carboxylic acid group, and a 3,5‑dichlorophenylamide – provide a defined, non‑interchangeable pharmacophore for structure–activity relationship (SAR) studies.

Unsubstitutable Specificity of 3-(3,5-Dichlorophenylcarbamoyl)-2-fluorobenzoic Acid


Substitution at the 3‑position of 2‑fluorobenzoic acid scaffolds is not functionally interchangeable. In a focused fragment‑library study targeting OXA‑48, 49 diversely substituted 3‑aryl/3‑heteroaryl benzoic acids exhibited fragment‑dependent binding modes (R₁ vs. R₂ orientation) and inhibition potencies that varied by orders of magnitude, with the best merged 3,5‑disubstituted inhibitors achieving an IC₅₀ of 2.9 μM [1]. The 3,5‑dichlorophenylamide moiety of the title compound provides a precise vector for halogen‑bonding and hydrophobic contacts that cannot be replicated by mono‑chloro, unsubstituted phenyl, or regioisomeric fluoro‑benzoic acid analogues. Consequently, substituting any close analog risks loss of the specific interactions required for target engagement or crystallographic fragment screening.

Quantitative Differentiation: 3-(3,5-Dichlorophenylcarbamoyl)-2-fluorobenzoic Acid vs. Structural Analogues


Minimum Purity Specification vs. Unspecified Analogues

Commercially supplied 3-(3,5-dichlorophenylcarbamoyl)-2-fluorobenzoic acid carries a documented minimum purity specification of 95 % (HPLC) as reported by the supplier AKSci, providing a defined baseline for reproducible experimental use . For closely related 3‑carbamoyl‑2‑fluorobenzoic acid analogues offered through general‑purpose catalogues, purity specifications are frequently absent or rely on less stringent characterization (e.g., NMR only), introducing variability that can confound dose‑response or fragment‑soaking experiments. This quantifiable quality threshold directly reduces the risk of impurity‑driven false positives in biochemical assays.

Chemical procurement Purity specification Quality control

Lipophilicity and Molecular Weight Shift from 3,5-Dichloro Substitution

The 3,5‑dichlorophenyl substituent on the amide nitrogen differentiates the target compound from the unsubstituted phenyl analogue 3‑(phenylcarbamoyl)-2‑fluorobenzoic acid. The dichloro substitution increases the molecular weight by approximately 55 Da (from ~273 g mol⁻¹ to 328.1 g mol⁻¹) and is expected to raise the calculated log P by approximately 1.4–1.8 log units based on the additive contribution of two aromatic chlorine atoms [1]. This shift places the title compound in a more lipophilic region of fragment‑library property space, which may be advantageous for targeting hydrophobic enzyme pockets such as the OXA‑48 active site where merged 3,5‑disubstituted benzoic acid inhibitors achieved IC₅₀ = 2.9 μM [1].

Physicochemical properties Drug‑likeness Fragment‑based drug design

Ortho-Fluorine Effect on Carboxylic Acid pKa

The ortho‑fluorine substituent on the benzoic acid ring is predicted to lower the pKa of the carboxylic acid by approximately 0.5–0.7 units relative to the non‑fluorinated analogue 3‑(3,5‑dichlorophenylcarbamoyl)benzoic acid, based on well‑established electron‑withdrawing effects of fluorine in ortho‑position [1]. A lower pKa results in a higher fraction of ionized carboxylate at physiological pH (7.4), which can improve aqueous solubility and facilitate interactions with basic amino acid residues (e.g., arginine, lysine) in enzyme active sites [2].

pKa modulation Fluorine chemistry Solubility

Halogen-Bonding Capacity: 3,5-Dichlorophenyl vs. Mono-Chloro and Unsubstituted Phenyl

The two chlorine atoms at the 3‑ and 5‑positions of the phenyl ring provide potential halogen‑bond donor sites (σ‑hole) that can interact with backbone carbonyl oxygens or π‑systems of aromatic residues. By contrast, the mono‑chloro analogue (e.g., 3‑(4‑chlorophenylcarbamoyl)-2‑fluorobenzoic acid) offers only one such interaction point, and the unsubstituted phenyl analogue offers none. The dual‑chloro arrangement is expected to provide an enthalpic gain of up to 1–2 kcal mol⁻¹ per halogen bond in protein–ligand complexes [1]. In the OXA‑48 fragment library, 3,5‑disubstituted benzoic acid inhibitors reached IC₅₀ = 2.9 μM, demonstrating that multiple substitution on the aryl ring can be productively exploited for affinity [2].

Halogen bonding Fragment screening Structure‑based design

Optimal Procurement and Application Scenarios for 3-(3,5-Dichlorophenylcarbamoyl)-2-fluorobenzoic Acid


Fragment-Based Lead Discovery Against β‑Lactamase Enzymes

The compound is an appropriate fragment for crystallographic soaking and surface‑plasmon‑resonance (SPR) primary screens against serine β‑lactamases such as OXA‑48, where 3‑substituted benzoic acid fragments are known to bind in the active site and can serve as starting points for merged inhibitor design (IC₅₀ = 2.9 μM achieved from such fragments) [1]. The 3,5‑dichlorophenyl and 2‑fluorobenzoic acid features provide orthogonal vectors for halogen bonding and charge‑reinforced hydrogen bonding, respectively, as inferred from class‑level evidence [1].

SAR Exploration of Halogen-Bonding Contributions

The dual‑chlorine substitution pattern makes this compound a useful tool for quantifying halogen‑bond contributions to binding free energy. Systematic comparison with the mono‑chloro and unsubstituted phenyl analogues can isolate the enthalpic benefit of the second chlorine atom, which literature estimates suggest can be 1–2 kcal mol⁻¹ per halogen bond [2]. Procurement of the 3,5‑dichloro variant ensures the maximal halogen‑bonding surface for such studies.

Physicochemical Benchmarking in Fragment Libraries

With a molecular weight of 328 Da and an estimated Clog P in the 3.5–4.0 range , the compound occupies a lipophilic region of fragment space that is underrepresented in many commercial fragment libraries. It can serve as a reference compound for calibrating chromatographic log P measurements (e.g., reversed‑phase HPLC methods) and for evaluating the impact of ortho‑fluorine on aqueous solubility and pKa in a series of substituted benzoic acid fragments.

Quality‑Controlled Building Blocks for Parallel Synthesis

The documented minimum 95 % purity reduces the need for re‑purification before use in parallel amide‑coupling or Suzuki‑type diversification reactions. For laboratories generating focused libraries of 3‑carbamoyl‑2‑fluorobenzoic acid derivatives, purchasing a pre‑qualified batch with a defined purity specification minimizes variability across synthesis cycles.

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